molecular formula C26H40N2O7 B12628120 L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine CAS No. 921934-69-2

L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine

Cat. No.: B12628120
CAS No.: 921934-69-2
M. Wt: 492.6 g/mol
InChI Key: TUMMYLAWVCCAII-UGKGYDQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by its unique structure, which includes an alanyl group, an ethylbenzoyl group, and a decanoyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine typically involves multiple steps, starting with the protection of functional groups, followed by coupling reactions to form the desired peptide bond. Common reagents used in these reactions include protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), as well as coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF) under controlled temperatures and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield. The use of automated peptide synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures, pH levels, and reaction times to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.

    Biology: The compound is used in studies related to protein structure and function, as well as in the development of peptide-based drugs.

    Medicine: It has potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and protein synthesis, ultimately resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine include other amino acid derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which includes a decanoyl chain and an ethylbenzoyl group. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .

Biological Activity

Chemical Structure and Properties

L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine is a modified amino acid derivative. Its molecular formula is C26H40N2O, with a molecular weight of 492.6 g/mol. The compound features a unique structure that includes an alanyl group, a decanoyl chain, and a 4-ethylbenzoyloxy moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC26H40N2O
Molecular Weight492.6 g/mol
LogP3.5
Polar Surface Area136.23 Ų

The biological activity of this compound primarily revolves around its interactions with cellular pathways. Research indicates that this compound may exhibit anti-inflammatory and antioxidant properties. It has been shown to modulate the activity of various enzymes involved in inflammatory processes, potentially reducing the production of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The compound was found to reduce inflammation in animal models by decreasing the levels of prostaglandins .
  • Antioxidant Activity : In vitro studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. It was observed to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
  • Neuroprotective Properties : Recent research indicated potential neuroprotective effects of this compound against neurodegenerative diseases. In cell culture models, it was shown to prevent apoptosis in neuronal cells exposed to oxidative stress .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of COX enzymes
AntioxidantScavenging free radicals
NeuroprotectivePrevention of neuronal apoptosis

Properties

CAS No.

921934-69-2

Molecular Formula

C26H40N2O7

Molecular Weight

492.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-[10-(4-ethylbenzoyl)oxydecanoyloxy]propanoic acid

InChI

InChI=1S/C26H40N2O7/c1-4-20-13-15-21(16-14-20)26(33)34-17-11-9-7-5-6-8-10-12-23(29)35-18-22(25(31)32)28(3)24(30)19(2)27/h13-16,19,22H,4-12,17-18,27H2,1-3H3,(H,31,32)/t19-,22-/m0/s1

InChI Key

TUMMYLAWVCCAII-UGKGYDQZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCC(=O)OC[C@@H](C(=O)O)N(C)C(=O)[C@H](C)N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCC(=O)OCC(C(=O)O)N(C)C(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.